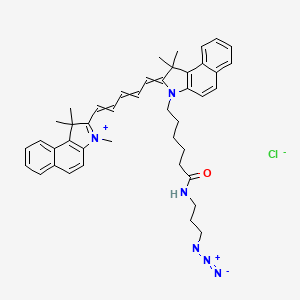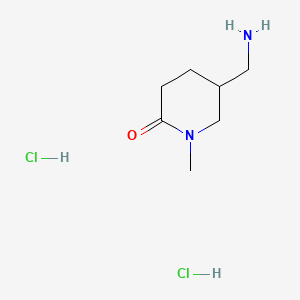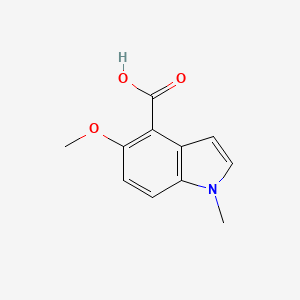
5-Methoxy-1-methylindole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-1-methylindole-4-carboxylic acid is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methylindole-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with tryptamine, a naturally occurring indole derivative.
Methylation: The tryptamine undergoes methylation at the nitrogen atom to form N-methyltryptamine.
Oxidation: The N-methyltryptamine is then oxidized to form the corresponding carboxylic acid.
Methoxylation: Finally, the carboxylic acid is subjected to methoxylation to introduce the methoxy group at the 5-position.
Industrial Production Methods: In an industrial setting, the synthesis may involve more advanced techniques and catalysts to improve yield and purity. Continuous flow reactors and automated systems are often employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-1-methylindole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole ring to different oxidation states, leading to the formation of various derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can replace hydrogen atoms on the indole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of indole-4-carboxylic acid derivatives.
Reduction: Reduction can produce indole-4-carboxylic acid alcohols.
Substitution: Substitution reactions can yield a variety of substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Methoxy-1-methylindole-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: The compound's biological activities make it a candidate for drug development. It may be used in the synthesis of pharmaceuticals targeting various diseases.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 5-Methoxy-1-methylindole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparaison Avec Des Composés Similaires
Indole-3-carboxylic acid: Similar structure but different position of the carboxylic acid group.
5-Methoxyindole-3-carboxylic acid: Similar methoxy group position but different carboxylic acid position.
1-Methylindole-4-carboxylic acid: Similar methyl group position but lacks the methoxy group.
Uniqueness: 5-Methoxy-1-methylindole-4-carboxylic acid is unique due to its specific combination of methoxy and methyl groups, which can influence its reactivity and biological activity compared to other indole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its diverse applications and unique properties make it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
5-methoxy-1-methylindole-4-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c1-12-6-5-7-8(12)3-4-9(15-2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
BSNJJJRZHYPZKJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C=CC(=C2C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


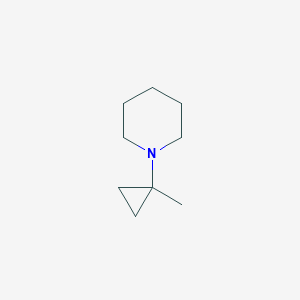
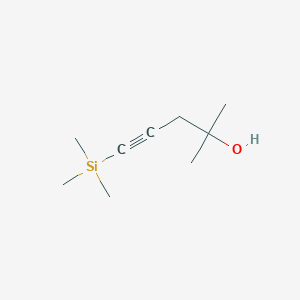
![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)

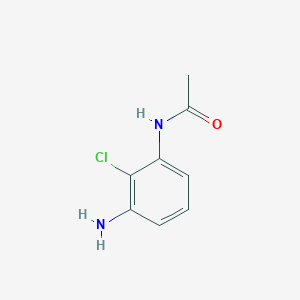

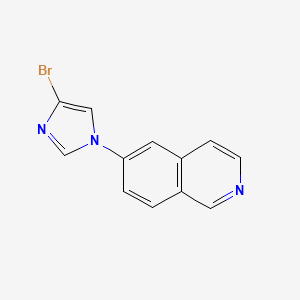
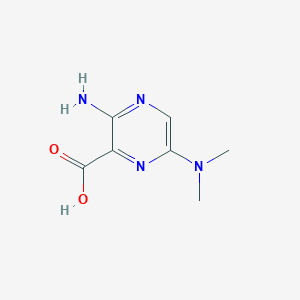
![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
